
Netarsudil dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Netarsudil dihydrochloride is a medication primarily used for the treatment of glaucoma and ocular hypertension. It is a rho kinase inhibitor that helps reduce intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork and decreasing episcleral venous pressure .
Méthodes De Préparation
The preparation of Netarsudil dihydrochloride involves several synthetic routes and reaction conditions. One of the methods includes the preparation of racemic Boc-protected Netarsudil, followed by the resolution of the racemic mixture to obtain the desired (S)-enantiomer. The process involves the use of novel intermediates and polymorphic forms of the (S)-Netarsudil salts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Netarsudil dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Netarsudil dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of rho kinase inhibition on various chemical processes.
Biology: It is used to investigate the role of rho kinase in cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: It is primarily used in the treatment of glaucoma and ocular hypertension. .
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of Netarsudil dihydrochloride involves the inhibition of the enzyme rho kinase. This inhibition leads to an increase in the outflow of aqueous humor through the trabecular meshwork and a reduction in episcleral venous pressure. Additionally, this compound inhibits the norepinephrine transporter, further contributing to its ocular hypotensive effects .
Comparaison Avec Des Composés Similaires
Netarsudil dihydrochloride is unique compared to other similar compounds due to its dual mechanism of action as a rho kinase inhibitor and norepinephrine transport inhibitor. Similar compounds include:
Latanoprostene bunod: A nitric oxide-donating prostaglandin F2α analogue that increases aqueous outflow through both trabecular and uveoscleral pathways.
Ripasudil: Another rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
This compound stands out due to its specific targeting of the conventional trabecular pathway and its additional inhibition of the norepinephrine transporter, making it a first-in-class medication for glaucoma treatment .
Propriétés
Formule moléculaire |
C28H29Cl2N3O3 |
|---|---|
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H |
Clé InChI |
LDKTYVXXYUJVJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

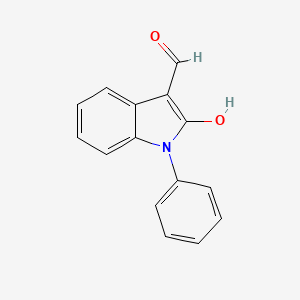

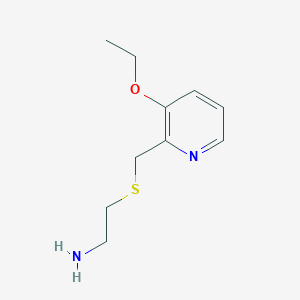
![4-N-[(3-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8631384.png)
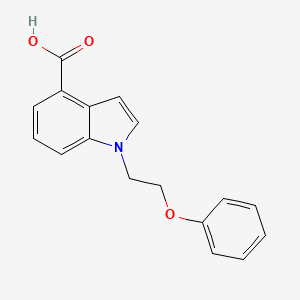

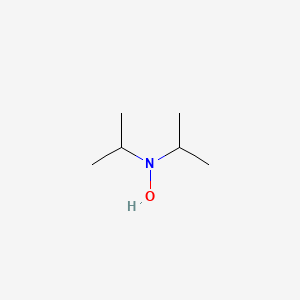

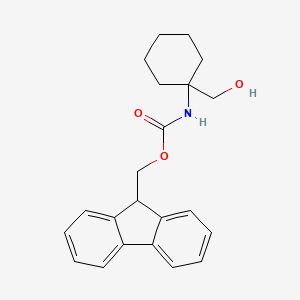

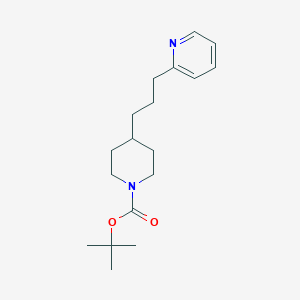
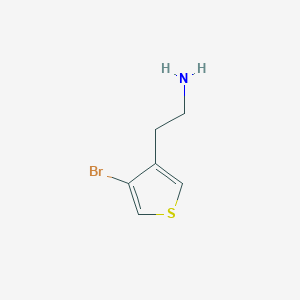
![4-[(Hydroxyamino)(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8631460.png)
